molecular formula C15H15NO3S B2448569 N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide CAS No. 1396858-13-1

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2448569
CAS No.: 1396858-13-1
M. Wt: 289.35
InChI Key: MFISYUVUFMQXGW-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a compound that combines a chroman structure with a thiophene ring Chroman derivatives are known for their antioxidant properties, while thiophene derivatives are widely recognized for their diverse biological activities

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to impact a variety of biological pathways, including those involved in inflammation, cancer, microbial infections, hypertension, and atherosclerosis .

Result of Action

Based on the known effects of similar thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

This compound represents an interesting area for future research given the broad therapeutic potential of thiophene derivatives .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a chroman derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxychroman-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the chroman and thiophene moieties, which confer both antioxidant and diverse biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISYUVUFMQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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